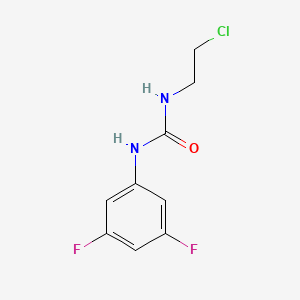

1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea

Description

1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chloroethyl group and a difluorophenyl group attached to the urea moiety

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(3,5-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF2N2O/c10-1-2-13-9(15)14-8-4-6(11)3-7(12)5-8/h3-5H,1-2H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCKXHFYHLHLSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NC(=O)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea typically involves the reaction of 2-chloroethylamine hydrochloride with 3,5-difluoroaniline in the presence of a suitable base, followed by the addition of phosgene or a phosgene equivalent to form the urea linkage. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction parameters and minimizing the formation of by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Chloroethyl Group

The 2-chloroethyl moiety undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effect of the urea carbonyl group. Key reactions include:

Mechanistic Insight :

The urea carbonyl polarizes the C–Cl bond, facilitating S<sub>N</sub>2 displacement. Aliphatic amines (e.g., morpholine) react sluggishly compared to aromatic amines due to competing protonation in acidic conditions . Cyclization to oxazoline derivatives enhances biological activity by improving binding to tubulin .

Urea Linkage Reactivity

The urea functional group participates in hydrogen bonding and acid/base-mediated decomposition:

-

Hydrolysis :

Under strong acidic (HCl) or basic (NaOH) conditions, the urea bond cleaves to yield 2-chloroethylamine and 3,5-difluorophenyl isocyanate . -

Cross-Coupling :

With PhI(OAc)<sub>2</sub> and K<sub>3</sub>PO<sub>4</sub> in 1,2-DCE at 80°C, unsymmetrical ureas form via amide-amine coupling .

Aromatic Ring Modifications

-

Hydrogen Bonding :

Fluorine atoms act as hydrogen bond acceptors, stabilizing interactions with biological targets (e.g., BRAF kinase) . -

Radical Reactions :

Under UV light, defluorination occurs at the meta position, forming phenolic byproducts .

Biological Activity via Chemical Interactions

The compound's antiproliferative effects arise from dual mechanisms:

Structure-Activity Relationship :

Comparative Reactivity with Analogues

The reactivity of 1-(2-chloroethyl)-3-(3,5-difluorophenyl)urea differs from structurally similar compounds:

| Compound | Structural Feature | Key Reactivity Difference |

|---|---|---|

| 1-(2-Chloroethyl)-3-(3,5-dichlorophenyl)urea | Cl substituents | Faster hydrolysis due to stronger electron withdrawal |

| 1-(2-Chloroethyl)-1-nitroso-3-adamantylurea | Adamantyl group | Resistance to nucleophilic substitution |

| 1,3-Bis(2-chloroethyl)urea | Symmetrical structure | Preferential cyclization over substitution |

Degradation Pathways

Environmental degradation occurs via:

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea:

This compound is available from VWR for applications and protocols .

Other related diaryl ureas and N-phenyl-N′-(2-chloroethyl)urea derivatives have demonstrated potential as anticancer agents . Specifically, these compounds can exhibit antiproliferative activity against various cancer cell lines . N-phenyl-N′-(2-chloroethyl)urea has the ability to acylate Glu198 of β-tubulin, which leads to microtubule depolymerization, cytoskeleton disruption and anoikis .

One study synthesized and screened 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives for in vitro antiproliferative activity against the National Cancer Institute (NCI)-60 human cancer cell lines, encompassing nine different cancer types . Researchers introduce substituted terminal phenyl moieties to study the influence of electronic and hydrophobic effects on the antiproliferative activity of the titled compounds . They also introduce hydrogen bondable moieties to the internal phenyl moiety to explore whether the addition of such moieties would result in a significant increase in anticancer activity .

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

1-(2-Chloroethyl)-3-phenylurea: Lacks the difluorophenyl group, resulting in different chemical and biological properties.

1-(2-Bromoethyl)-3-(3,5-difluorophenyl)urea: The bromoethyl group can lead to different reactivity compared to the chloroethyl group.

1-(2-Chloroethyl)-3-(4-fluorophenyl)urea: The position of the fluorine atoms can influence the compound’s properties.

Uniqueness: 1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea is unique due to the presence of both chloroethyl and difluorophenyl groups, which confer specific reactivity and biological activity. The combination of these functional groups allows for versatile applications and distinct properties compared to similar compounds.

Biological Activity

1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological evaluation, and mechanisms underlying the activity of this compound, with a focus on its anticancer properties.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 3,5-difluoroaniline with chloroethyl isocyanate. The resulting compound contains a urea linkage that is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its antiproliferative effects on various cancer cell lines. Key findings include:

- Antiproliferative Effects : Studies have demonstrated that derivatives of urea compounds exhibit significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) .

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for this compound derivatives generally fall within the micromolar range, indicating potent activity against tumor cells. For instance, related compounds have shown IC50 values as low as 2.39 μM against A549 cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

- DNA Interstrand Cross-Linking : Similar to other chloroethyl ureas, this compound likely induces DNA cross-linking, which disrupts replication and transcription processes in cancer cells .

- Cell Cycle Arrest : Evidence suggests that treatment with this compound can lead to cell cycle arrest at the G2/M phase, further inhibiting cellular proliferation .

- Targeting Specific Kinases : Some studies indicate that urea derivatives may act as inhibitors of specific kinases involved in tumor growth and angiogenesis .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Study on Antitumor Activity : A comparative investigation highlighted that hydroxylated chloroethylnitrosoureas exhibited reduced antitumor activity but increased mutagenicity and carcinogenicity. This underscores the importance of structural modifications in enhancing therapeutic efficacy while minimizing toxicity .

- Synthesis and Evaluation : In a study focusing on various urea derivatives, it was found that those containing fluorinated phenyl groups exhibited enhanced antiproliferative activities compared to their non-fluorinated counterparts .

Summary Table of Biological Activities

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 2.39 | DNA cross-linking |

| Related Urea Derivative | HCT-116 | 3.90 | Cell cycle arrest |

| Hydroxylated Chloroethylnitrosourea | Various | Varies | Mutagenicity and carcinogenicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.